molecular formula C16H18BrNO4S B8202680 3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide

3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B8202680
M. Wt: 400.3 g/mol
InChI Key: KMVSJBUGMUPCRW-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide is an organic compound with the molecular formula C16H18BrNO4S. This compound is characterized by the presence of a bromine atom, methoxy groups, and a sulfonamide functional group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide typically involves multiple steps:

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of bioactive molecules and studying enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methoxybenzamide
  • N-methyl 4-bromo-3-methoxybenzamide
  • 4-bromo-3-methoxy-N-phenylbenzamide

Uniqueness

3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4S/c1-18(11-12-4-6-13(21-2)7-5-12)23(19,20)14-8-9-16(22-3)15(17)10-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVSJBUGMUPCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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